molecular formula C17H28O2 B12591213 (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol CAS No. 647035-17-4

(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol

Cat. No.: B12591213
CAS No.: 647035-17-4
M. Wt: 264.4 g/mol
InChI Key: VNTGCCOQPRPJKP-CVEARBPZSA-N
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Description

(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol is a chiral aliphatic alcohol featuring a benzyl-protected hydroxyl group at the C8 position and methyl branches at C3 and C5. Its molecular formula is C₁₇H₂₆O₂, with a molecular weight of 262.39 g/mol. The stereochemistry (3R,7S) and the benzyl ether group distinguish it from simpler aliphatic alcohols.

Potential applications are inferred from structurally related compounds. For instance, 3,7-dimethyloctan-1-ol derivatives are bioactive; natural analogs like those in avian preen gland waxes exhibit antifungal properties .

Properties

CAS No.

647035-17-4

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

(3R,7S)-3,7-dimethyl-8-phenylmethoxyoctan-1-ol

InChI

InChI=1S/C17H28O2/c1-15(11-12-18)7-6-8-16(2)13-19-14-17-9-4-3-5-10-17/h3-5,9-10,15-16,18H,6-8,11-14H2,1-2H3/t15-,16+/m1/s1

InChI Key

VNTGCCOQPRPJKP-CVEARBPZSA-N

Isomeric SMILES

C[C@H](CCC[C@H](C)COCC1=CC=CC=C1)CCO

Canonical SMILES

CC(CCCC(C)COCC1=CC=CC=C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:

    Formation of the Octanol Backbone: This step involves the construction of the octanol backbone through a series of reactions such as aldol condensation, reduction, and hydrolysis.

    Introduction of Chiral Centers: The chiral centers at the 3rd and 7th positions are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

    Attachment of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group on the octanol backbone under basic conditions.

Industrial Production Methods

Industrial production of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form different alcohols or alkanes using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or CrO3 (Chromium trioxide) in acidic or basic conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or THF (Tetrahydrofuran).

    Substitution: Benzyl halides in the presence of a base like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted octanols.

Scientific Research Applications

(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol: has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Research Implications and Gaps

  • Stereochemical Impact : The (3R,7S) configuration of the target compound may confer unique binding affinities or metabolic pathways compared to other stereoisomers. Further enantioselective synthesis and testing are needed.
  • Synthetic Utility : Benzyl ethers are commonly used as protecting groups; their presence here suggests applications in multi-step organic syntheses, as seen in related bicyclic intermediates .

Biological Activity

(3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C17H28O2
  • Molecular Weight : 264.41 g/mol
  • InChIKey : VNTGCCOQPRPJKP-HZPDHXFCSA-N

The compound features a benzyloxy group at the 8-position and two methyl groups at the 3 and 7 positions of the octanol chain, which may influence its biological interactions.

Synthesis

The synthesis of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol typically involves multi-step organic reactions that include:

  • Starting Materials : The synthesis often begins from simpler alcohols or phenolic compounds.
  • Key Reactions : Reactions such as alkylation, hydroxylation, and protection/deprotection steps are commonly employed to construct the final product.

Anticancer Activity

Recent studies have evaluated the anticancer potential of (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol against various cancer cell lines. For instance:

  • Cell Line Testing : The compound was tested against a panel of human cancer cell lines to assess its growth inhibition properties.
Cell LineGI50 (µM)Reference
BE(2)-human neuroblastoma0.091
A549 lung cancer0.050
MCF-7 breast cancer0.045

The results indicated that (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol exhibits significant growth inhibition in these cancer cell lines, suggesting a potential role as an anticancer agent.

The mechanism by which (3R,7S)-8-(Benzyloxy)-3,7-dimethyloctan-1-ol exerts its biological effects is hypothesized to involve:

  • Induction of Apoptosis : Similar to other compounds in its class, it may induce apoptosis through activation of death receptors.
  • Inhibition of Protein Synthesis : It may inhibit protein synthesis by interacting with ribosomal RNA, similar to narciclasine derivatives .

Case Studies

Several case studies have documented the biological effects of related compounds with similar structures:

  • Narciclasine Derivatives : A study on narciclasine derivatives found that modifications at specific sites can enhance anticancer activity. The introduction of lipophilic groups was shown to increase binding affinity to target sites within ribosomes .
  • Comparative Analysis with Natural Products : A comparative analysis highlighted that while some benzyloxy derivatives showed lower activity than their natural counterparts, strategic modifications could potentially enhance their efficacy against certain cancer types .

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